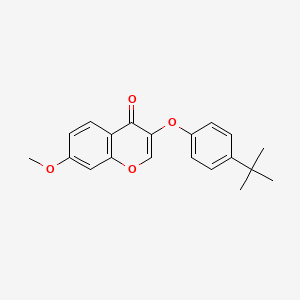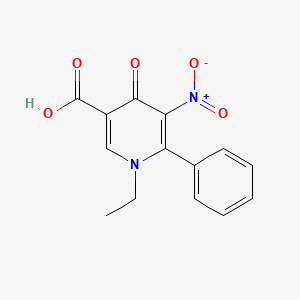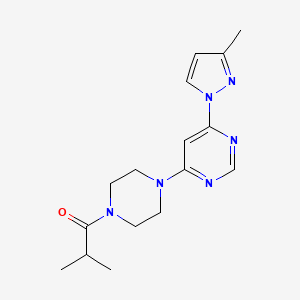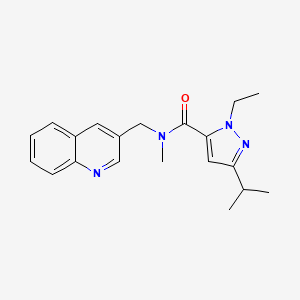
3-(4-tert-butylphenoxy)-7-methoxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-tert-butylphenoxy)-7-methoxy-4H-chromen-4-one is a useful research compound. Its molecular formula is C20H20O4 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.13615911 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Protocols and Bioactivities
Synthetic Methods and Importance : Compounds similar to 3-(4-tert-butylphenoxy)-7-methoxy-4H-chromen-4-one often serve as core structures in secondary metabolites with significant pharmacological relevance. The synthetic procedures for such chromenones, including various coupling reactions and cyclization methods, are crucial for producing bioactive molecules due to the limited quantities available from natural sources (Mazimba, 2016). These synthetic strategies enable the creation of molecules with potential therapeutic applications, highlighting the importance of efficient synthesis methods for advancing drug discovery.
Bioactivities of Related Compounds : The study of compounds like 2,4-Di-tert-butylphenol and its analogs, which share structural similarities with this compound, reveals a range of bioactivities from natural sources. These include significant toxicological effects against various organisms, despite being produced by them as well. The exploration of such compounds' natural sources and bioactivities provides insight into their potential environmental and therapeutic impacts (Zhao et al., 2020).
Environmental Impacts and Applications
Environmental Occurrence and Toxicity of Phenolic Antioxidants : Synthetic phenolic antioxidants, structurally related to the compound , are extensively used in various products. Their environmental presence, human exposure routes, and potential toxicity highlight the need for understanding the ecological impact of synthetic compounds. Studies suggest that certain phenolic antioxidants may exhibit hepatic toxicity and endocrine-disrupting effects, underscoring the importance of investigating the environmental behavior and safety of similar chemicals (Liu & Mabury, 2020).
Environmental Pollution and Ecotoxicity of Phenolic Compounds : The degradation products of non-ionic surfactants like 4-tert-Octylphenol, related to this compound, exhibit significant environmental persistence and toxicity. Research on these compounds' environmental fate, ecotoxicity, and endocrine-interfering actions emphasizes the necessity for developing safer chemical practices and remediation techniques to mitigate their impact on ecosystems and human health (Olaniyan et al., 2020).
Safety and Hazards
将来の方向性
Compounds with a similar structure have been studied as potential dual-target ligands for PD, combining MAO B inhibition with H3R antagonism . This suggests that “3-(4-tert-butylphenoxy)-7-methoxy-4H-chromen-4-one” and similar compounds could have potential applications in the treatment of PD and possibly other neurodegenerative diseases .
特性
IUPAC Name |
3-(4-tert-butylphenoxy)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-20(2,3)13-5-7-14(8-6-13)24-18-12-23-17-11-15(22-4)9-10-16(17)19(18)21/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOXVDVRGKOUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-furylmethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5520286.png)
![{3-allyl-1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}methanol](/img/structure/B5520287.png)
![{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5520289.png)
![1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5520293.png)
![N-[3-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5520303.png)
![3-{[benzyl(ethyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520304.png)
![ethyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5520308.png)

![2-{6-[(4-hydroxybutyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B5520323.png)
![3-propyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5520331.png)
![2-cyclopentyl-9-(6-methyl-2-propylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5520351.png)
![(1S*,5R*)-3-(methylsulfonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520355.png)
